molecular formula C18H14FNO4 B2455992 N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-17-6

N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2455992
CAS RN: 317327-17-6
M. Wt: 327.311
InChI Key: VJZRFWHQGXTXEW-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (FMOC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FMOC belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. For instance, this compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cancer cell growth and survival. This compound has also been shown to activate the JNK signaling pathway, which is involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and transcription. In addition, this compound has been reported to reduce the production of reactive oxygen species, which are known to cause cellular damage and inflammation.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound has also been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, there are also some limitations associated with this compound. For instance, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its biological effects. In addition, the cytotoxic effects of this compound may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate the efficacy of this compound in animal models of cancer and inflammation. Another direction is to explore the structure-activity relationship of this compound to identify more potent derivatives. In addition, the development of new synthetic methods for this compound could lead to the discovery of novel analogs with improved biological activity. Finally, the elucidation of the mechanism of action of this compound could provide insights into the development of new therapeutic strategies for cancer and inflammation.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent biological activity and has been shown to have potential therapeutic applications for cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.

Synthesis Methods

N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process starting from 5-fluoro-2-methylphenol. The first step involves the conversion of 5-fluoro-2-methylphenol to 5-fluoro-2-methylphenyl isocyanate, which is then reacted with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several research studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines such as breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. In addition, this compound has been reported to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-10-3-4-12(19)9-15(10)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZRFWHQGXTXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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